2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDDXQGETWLUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- Halogen Effects : The target compound’s 2-bromo substituent contrasts with 4MNB’s 4-bromo position and 5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide’s dual halogenation. Bromine at C2 may enhance steric hindrance and influence π-π stacking compared to para-substituted analogs .
- Methoxy Positioning: The 2-methoxy group on the ethyl-linked phenyl ring (target compound) vs.
Key Insights :
- The target compound’s synthesis likely parallels Rip-B’s method but with modified reagents.
- Halogenation (e.g., bromine) may reduce reaction yields due to steric effects, as seen in Rip-D’s lower yield (34%) compared to Rip-B (80%) .
Spectroscopic and Crystallographic Data
NMR Trends :
- Rip-B () shows characteristic ¹H NMR signals for dimethoxy groups (δ 3.75–3.85 ppm) and aromatic protons (δ 6.5–7.5 ppm). The target compound would exhibit similar methoxy signals but distinct aromatic splitting due to bromine’s deshielding effect.
- ’s 2-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide would differ in aryl proton shifts (C4 vs. C2 methoxy).
Crystal Structures :
- A related compound, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (), adopts a chair conformation in the piperazine ring with dihedral angles of 65.5°–70.7° between aromatic planes. This suggests that the target compound’s ethyl-linked methoxyphenyl group may adopt similar torsional angles, influencing binding to biological targets .
Biological Activity
2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a bromine atom and methoxy groups. This compound's molecular formula is with a molecular weight of 350.21 g/mol. Its potential biological activities make it a candidate for further pharmacological investigations.
Structural Characteristics
The compound's unique structure is characterized by:
- Bromine atom: Enhances binding affinity to biological targets.
- Methoxy groups: Contribute to its solubility and interaction with enzymes and receptors.
- Benzamide moiety: Known for its role in various biological activities.
Research indicates that 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide may interact with various biological targets, including:
- Enzymes: Potential inhibition or modulation of enzyme activity.
- Receptors: Binding to specific receptors could influence signaling pathways.
The mechanism of action is likely influenced by the presence of the bromine atom and methoxy groups, which enhance its binding affinity to biological molecules.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . It may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines, indicating potential efficacy for 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide as well.
Antimicrobial Activity
Research has indicated that derivatives of benzamides, including this compound, may possess antimicrobial properties . The presence of bromine and methoxy groups enhances their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Case Studies
Several studies have explored the biological activity of benzamide derivatives:
- Study on Benzamide Derivatives : A study reported that benzamide derivatives exhibited significant inhibitory effects on cancer cell lines such as breast and lung cancer cells. The introduction of halogen atoms (like bromine) was found to enhance this activity significantly .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of similar benzamide compounds, revealing that modifications at the phenyl ring significantly affected activity against both Gram-positive and Gram-negative bacteria .
Research Findings
A summary of key findings from recent research includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
